Benzamide, 2-chloro-N-methyl-3-nitro-

Description

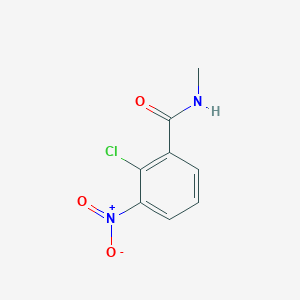

2-Chloro-N-methyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position, a nitro group at the 3-position, and a methyl substituent on the amide nitrogen. This compound belongs to the benzamide class, which is known for diverse biological activities, including anticancer and enzyme inhibitory properties.

Properties

IUPAC Name |

2-chloro-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-3-2-4-6(7(5)9)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCLTGOCPIKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298267 | |

| Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109537-16-8 | |

| Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109537-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-chloro-N-methyl-3-nitro- typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by N-methylation to obtain the final product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and methylating agents such as methyl iodide for N-methylation .

Industrial Production Methods: Industrial production of Benzamide, 2-chloro-N-methyl-3-nitro- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-chloro-N-methyl-3-nitro- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 2-chloro-N-methyl-3-amino-benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, 2-chloro-N-methyl-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development .

Industry: In the industrial sector, Benzamide, 2-chloro-N-methyl-3-nitro- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the creation of compounds with specific properties .

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-methyl-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Biological Activity

Benzamide, 2-chloro-N-methyl-3-nitro- is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by a benzene ring attached to an amide group, with a chlorine atom at the second position, a nitro group at the third position, and a methyl group attached to the nitrogen of the amide. The unique substitution pattern significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of Benzamide, 2-chloro-N-methyl-3-nitro- is . The structural features include:

- Chlorine (Cl) at position 2

- Nitro (NO2) group at position 3

- Methyl (CH3) group attached to the nitrogen

These substitutions enhance the compound's binding affinity to various biological targets, making it a candidate for further research in medicinal applications.

Research indicates that Benzamide, 2-chloro-N-methyl-3-nitro- primarily acts through competitive inhibition mechanisms. It competes with substrates for binding sites on enzymes, which can alter metabolic pathways. The presence of both the nitro and chloro groups enhances its potential as an enzyme inhibitor, influencing its effectiveness against various biological targets.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, it has been evaluated for its capacity to inhibit nitric oxide production in macrophages. Compounds similar to Benzamide, 2-chloro-N-methyl-3-nitro- have demonstrated significant inhibition capacities with IC50 values indicating their potency as anti-inflammatory agents .

Biological Activity Overview

The biological activity of Benzamide, 2-chloro-N-methyl-3-nitro- can be summarized as follows:

Case Studies and Research Findings

- Anti-inflammatory Activity : A study synthesized a series of nitro-substituted benzamides and evaluated their anti-inflammatory properties. Compounds with similar structures showed significant inhibition of nitric oxide production with no cytotoxic effects at certain concentrations .

- Molecular Docking Studies : Molecular docking analysis revealed that compounds related to Benzamide, 2-chloro-N-methyl-3-nitro- bind efficiently to inducible nitric oxide synthase (iNOS), suggesting a mechanism by which they exert anti-inflammatory effects .

- Antimicrobial Activity : Research into nitro-substituted benzamides has indicated potential antimicrobial properties. For example, derivatives have shown activity against Mycobacterium tuberculosis, with specific configurations enhancing their efficacy .

Comparative Analysis with Related Compounds

Benzamide, 2-chloro-N-methyl-3-nitro- shares structural characteristics with other benzamide derivatives that exhibit varying biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-N-(2-chlorophenyl)benzamide | Chlorine at position three | Different reactivity affecting enzyme interactions |

| 2-Chloro-N-(4-chlorophenyl)benzamide | Chlorine at position two | Variation in anti-inflammatory effects |

| Nitro-substituted benzamides | Presence of NO2 group | Enhanced antimicrobial and anti-inflammatory activities |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-N-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and chlorination steps. For example, nitration of 2-chlorobenzamide derivatives may employ mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Subsequent N-methylation can be achieved using methyl iodide in the presence of a base like K₂CO₃ in DMF. Optimization requires monitoring via TLC or HPLC to track intermediate formation and purity. Reaction yields improve with inert atmospheres (e.g., N₂) and stoichiometric control of reagents .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., chloro and nitro group positions). The nitro group deshields adjacent protons, causing distinct splitting patterns.

- IR : Stretching frequencies for the amide C=O (~1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Cl (~750 cm⁻¹) provide functional group verification.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragments, such as loss of NO₂ (46 Da) or Cl (35.5 Da) .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer : Tools like COSMO-RS, ChemAxon, or ACD/Labs predict logP and solubility. McGowan’s characteristic volume (mcvol) and Joback method estimate boiling/melting points. Validate predictions against experimental data from analogs (e.g., 3-methyl-N-dodecylbenzamide’s thermophysical properties in ). NIST WebBook provides reference data for nitro/chloro-substituted benzamides .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) determines absolute configuration. For centrosymmetric ambiguities, Flack parameter analysis ( ) differentiates enantiomers. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Refinement protocols should include twin detection (SHELXT) for high-Z′ structures .

Q. What strategies address contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Dose-Response Consistency : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability).

- Solubility/Permeability : Adjust DMSO concentration or use prodrug formulations to mitigate false negatives.

- Metabolite Interference : LC-MS/MS quantifies parent compound stability in biological matrices. Reference ’s approach for benzamide analogs in enzyme inhibition studies.

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Introduce substituents at the 4-position (e.g., sulfonyl, methylthio) to probe electronic effects.

- Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with amide groups).

- In Vivo Correlation : Use logD-adjusted derivatives to assess bioavailability. ’s synthetic routes for N-benzoyl-2-hydroxybenzamides provide a template for analog synthesis .

Data Analysis and Validation

Q. What statistical methods are critical for validating crystallographic refinement parameters?

- Methodological Answer :

- R-Factors : Monitor R₁ (F > 4σ(F)) and wR₂ for convergence. Acceptable thresholds: R₁ < 0.05, wR₂ < 0.15.

- Goodness-of-Fit (GoF) : Target GoF ≈ 1.0. Outliers may indicate missed symmetry (e.g., twinning).

- Hirshfeld Surface Analysis : Visualizes intermolecular interactions to validate packing models. SHELXL’s tools automate this process .

Q. How should researchers reconcile discrepancies between predicted and experimental thermochemical data?

- Methodological Answer :

- Error Source Identification : Compare computational methods (e.g., Crippen vs. Joback in ). Adjust group contribution parameters for nitro/chloro groups.

- Experimental Replication : Use differential scanning calorimetry (DSC) for melting points and static vapor pressure methods for boiling points. Cross-reference with NIST data for nitrobenzamides .

Safety and Handling

Q. What safety protocols are essential for handling nitro- and chloro-substituted benzamides?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro group-derived NOx.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal. ’s GHS guidelines for nitrobenzamides provide specific first-aid measures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.